molecular formula C23H18BrF3N4O3S B335421 ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B335421
M. Wt: 567.4 g/mol
InChI Key: GSJSMAINROOWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18BrF3N4O3S

Molecular Weight

567.4 g/mol

IUPAC Name

ethyl 2-[[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H18BrF3N4O3S/c1-4-34-22(33)16-11(2)12(3)35-21(16)29-20(32)18-17(24)19-28-14(13-8-6-5-7-9-13)10-15(23(25,26)27)31(19)30-18/h5-10H,4H2,1-3H3,(H,29,32)

InChI Key

GSJSMAINROOWSL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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